Compound Description: 873140 is a potent noncompetitive allosteric antagonist of the CCR5 receptor with strong antiviral effects against HIV-1. [] It blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES, and inhibits the calcium response induced by CCR5 activation by CCL5. [] 873140 demonstrates saturable and probe-dependent antagonism of CCR5, consistent with an allosteric mechanism of action. [] Furthermore, its blockade of CCR5 is extremely persistent. [] Coadministration studies with other allosteric antagonists suggest that they all bind to a common allosteric site on the CCR5 receptor. []
Compound Description: Sch-C is a noncompetitive allosteric antagonist of the CCR5 receptor. [] It blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES. [] Coadministration studies with other allosteric antagonists, including 873140, suggest a common allosteric binding site on the CCR5 receptor. []
Compound Description: Sch-D acts as a noncompetitive allosteric antagonist of the CCR5 receptor. [] It inhibits the binding of chemokines 125I-MIP-1α and 125I-RANTES. [] Studies involving coadministration with other allosteric antagonists, such as 873140 and Sch-C, point towards a shared allosteric binding site on CCR5. []
Compound Description: UK-427,857 is a noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES. [] Coadministration studies with other allosteric antagonists suggest that they bind to a common allosteric site on the CCR5 receptor, although their allosteric effects on the receptor may differ. []
Compound Description: TAK779 functions as a noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES. [] Similar to other allosteric antagonists, TAK779 is suggested to bind to a common allosteric site on the CCR5 receptor, although the specific allosteric effects may vary among these antagonists. []
Compound Description: This compound serves as the parent structure for a series of S-substituted derivatives explored for their lipoxygenase and antibacterial activities. []
Compound Description: 5b is an S-substituted derivative of 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl sulfide. [] It displays significant antibacterial activity against various bacterial strains. []
Compound Description: 5e, another S-substituted derivative of 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl sulfide, exhibits higher lipoxygenase inhibitory potential than the standard Baicalein®. []
Compound Description: MRS 1523 is a selective adenosine A3 receptor antagonist. [] It prevents the irreversible failure of neurotransmission and development of anoxic depolarisation induced by oxygen and glucose deprivation in rat hippocampal slices. [] It suggests that A3 receptor stimulation is deleterious during ischaemia and its block may increase resistance to ischaemic damage. []
Compound Description: MRS 1220 is another selective adenosine A3 receptor antagonist, similar to MRS 1523. [] It protects against oxygen and glucose deprivation-induced irreversible failure of neurotransmission and development of anoxic depolarisation in rat hippocampal slices. []
Compound Description: VUF 5574 is a selective adenosine A3 receptor antagonist, like MRS 1523 and MRS 1220. [] It exhibits protective effects against oxygen and glucose deprivation-induced irreversible failure of neurotransmission and anoxic depolarisation in rat hippocampal slices. []
Compound Description: This compound is a selective adenosine A3 receptor antagonist, sharing the same target as MRS 1523, MRS 1220, and VUF 5574. [] It demonstrates neuroprotective effects by preventing or delaying the appearance of anoxic depolarisation and protecting neurotransmission in rat hippocampal slices exposed to oxygen and glucose deprivation. []
Compound Description: NNC 21-0041 is a neuroprotective adenosine agonist that serves as a key lead structure for developing novel A1 agonists with potent central nervous system effects but diminished cardiovascular influence. []
2-chloro-N-(1-piperidinyl)adenosine (NNC 90-1515)
Compound Description: NNC 90-1515 represents another neuroprotective adenosine agonist used as a key lead structure for developing novel A1 agonists with potent central nervous system effects and reduced cardiovascular impact. []
(R)-phenylisopropyladenosine (R-PIA)
Compound Description: R-PIA is a reference adenosine A1 agonist used for comparing the pharmacological profiles of novel adenosine agonists. [] It exhibits potent central nervous system effects and significant cardiovascular influence. []
N-cyclopentyladenosine (CPA)
Compound Description: CPA serves as another reference adenosine A1 agonist, used for comparing the pharmacological profiles of new adenosine agonists. [] Like R-PIA, it exhibits significant central nervous system effects and cardiovascular influence. []
Compound Description: GR 79236 is a reference adenosine A1 agonist employed for comparing the pharmacological profiles of novel adenosine agonists. [] It exhibits pronounced central nervous system effects and significant cardiovascular influence, similar to R-PIA and CPA. []
N-cyclohexyl-2'-O-methyladenosine (SDZ WAG 994)
Compound Description: SDZ WAG 994 is a reference adenosine A1 agonist used for comparing the pharmacological profiles of new adenosine agonists. [] It exhibits substantial central nervous system effects and noticeable cardiovascular influence. []
N-[(2-methylphenyl)methyl]adenosine (Metrifudil)
Compound Description: Metrifudil serves as another reference adenosine A1 agonist for comparing the pharmacological profiles of novel adenosine agonists. [] It displays considerable central nervous system effects and significant cardiovascular influence. []
Compound Description: NNC 21-0136 represents a novel adenosine derivative with neuroprotective properties. [] It is a selective A1 agonist that demonstrates significant neuroprotection in mouse permanent middle cerebral artery occlusion focal ischemia at low doses without exhibiting cardiovascular effects. []
Compound Description: NNC 21-0147 is a novel adenosine derivative with neuroprotective activity. [] It acts as a selective A1 agonist and is classified as a P1 ligand, exhibiting potential in the treatment of cerebral ischemia. []
Compound Description: AC-42 acts as an allosteric agonist of the M1 and M2 muscarinic acetylcholine receptors (mAChRs). [, ] It selectively activates the M1 mAChR in the absence of an orthosteric ligand. [] AC-42 activates Gαq/11- and Gαs-dependent signaling pathways but does not promote M1 mACh receptor-Gαi1/2 coupling, suggesting its potential for activating specific subsets of downstream effectors. []
Compound Description: 77-LH-28-1, an analog of AC-42, acts as an allosteric agonist at the M1 and M2 mAChRs. [, ] Similar to AC-42, it activates Gαq/11- and Gαs-dependent signaling pathways but not Gαi1/2 coupling. [] This suggests that 77-LH-28-1, like AC-42, may selectively activate specific downstream signaling pathways. []
Compound Description: This compound exhibits high affinity for 5-HT2 receptors and is suitable for radioiodination. [] The iodinated derivative, 125I-4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenzamide, demonstrates high affinity and selectivity for 5-HT2 receptors in vitro, making it a promising tracer for γ-emission tomography. []
Compound Description: This radioiodinated compound demonstrates high affinity (Kd of 0.11 ± 0.01 nM) and marked selectivity for 5HT2-receptors in vitro. [] In vivo studies in rats revealed preferential retention of radioactivity in the frontal cortex, a region enriched in 5HT2 receptors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.